3-Acetyl-6-methoxy-2-methylbenzonitrile
Description
3-Acetyl-6-methoxy-2-methylbenzonitrile is a benzonitrile derivative featuring acetyl (position 3), methoxy (position 6), and methyl (position 2) substituents. Its molecular formula is C₁₁H₁₁NO₂, with a molecular weight of 189.21 g/mol. The acetyl group introduces electron-withdrawing effects, while the methoxy group contributes electron-donating properties, creating a unique electronic profile. This compound is of interest in organic synthesis, particularly as a precursor for pharmaceuticals or agrochemicals.
Properties
Molecular Formula |
C11H11NO2 |
|---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
3-acetyl-6-methoxy-2-methylbenzonitrile |
InChI |
InChI=1S/C11H11NO2/c1-7-9(8(2)13)4-5-11(14-3)10(7)6-12/h4-5H,1-3H3 |
InChI Key |
JBTRTWZWSBMGTD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1C#N)OC)C(=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key analogs and their substituent profiles:
Key Observations :
- Steric Hindrance : The bulkier isopropoxy group in the analog may reduce solubility in polar solvents compared to the acetyl group.
Reactivity Trends :
- The acetyl group in the target compound may undergo nucleophilic addition or serve as a site for further derivatization, unlike the inert isopropoxy group in the analog.
- Coumarin-containing analogs (e.g., ) exhibit fluorescence properties, suggesting that the target compound’s methoxy group could enhance photostability.
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